Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate
Description
Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate is a fluorinated 1,3,4-thiadiazole derivative characterized by a 3-fluorophenyl substituent at the 5-position of the thiadiazole ring and an ethyl ester group at the 2-position. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including anticancer, antimicrobial, and insecticidal properties . The 3-fluorophenyl group introduces electron-withdrawing effects, which can enhance reactivity and influence pharmacological potency .
Properties
IUPAC Name |
ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c1-2-16-11(15)10-14-13-9(17-10)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGOZAHWSZTWIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Ester Formation
A typical synthetic route involves cyclization of thiosemicarbazide derivatives with ethyl oxalyl monochloride or similar reagents under acidic conditions to form the 1,3,4-thiadiazole ring bearing an ethyl carboxylate group at the 2-position. For example, cyclization of thiosemicarbazide with ethyl oxalyl monochloride in the presence of phosphorus oxychloride (POCl3) yields 5-amino-1,3,4-thiadiazole-2-carboxylic acid ethyl ester intermediates.
Halogenation and Aromatic Substitution
The 5-amino group can be converted into a 5-bromo substituent via Sandmeyer bromination using tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr2). This bromo intermediate is a key precursor for further aromatic substitution.
Suzuki–Miyaura Coupling for Aromatic Substitution
The 5-bromo-1,3,4-thiadiazole-2-carboxylic acid ethyl ester undergoes Suzuki–Miyaura coupling with 3-fluorophenylboronic acid in the presence of a palladium catalyst system such as Pd(OAc)2/Xantphos and a base like N-methylmorpholine (NMM). This reaction efficiently installs the 3-fluorophenyl group at the 5-position of the thiadiazole ring, producing this compound in high yield and purity.
Detailed Reaction Conditions and Optimization
Research data indicate the following optimized conditions for the key Suzuki–Miyaura coupling step:
| Parameter | Condition | Outcome |
|---|---|---|
| Catalyst | Pd(OAc)2 (Palladium acetate) | High catalytic activity |
| Ligand | Xantphos | Enhances yield and selectivity |
| Base | N-Methylmorpholine (NMM) | Facilitates coupling |
| Solvent | Mixed organic solvents (e.g., DMF) | Good solubility and reaction rate |
| Temperature | Typically around 80–100 °C | Optimal for coupling efficiency |
| Reaction Time | Several hours (e.g., 8 h) | Complete conversion |
This method yields the target compound with excellent quality and high yield, typically above 80%.
Alternative Synthetic Routes
While the above method is the most direct and widely reported, other routes to related thiadiazole esters include:
- Use of Lawesson's reagent to convert hydrazinyl oxoacetates into thiadiazole esters, although this method is more common for methyl-substituted analogs rather than fluorophenyl derivatives.
- Copper-catalyzed C-H activation methods for thioamide synthesis on thiadiazole rings, which may be adapted for functionalization but are less direct for ester preparation.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols can be employed.
Biological Activity
Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article delves into the compound's structure, synthesis, and various biological effects, supported by research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 252.26 g/mol
- CAS Number : 1984038-28-9
The presence of a 3-fluorophenyl group and an ethyl ester functionality contributes to its biological activity, particularly in anticancer and antimicrobial properties.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Intermediate : Reaction of 3-fluorobenzoyl chloride with thiosemicarbazide to form an intermediate thiadiazole.
- Esterification : The intermediate is then esterified using ethyl chloroformate .
This two-step process is crucial for obtaining high yields of the desired compound .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. This compound has shown promising results in various cancer cell lines:
- IC values against different cancer cells indicate significant cytotoxicity:
The structure-activity relationship (SAR) suggests that modifications on the phenyl ring enhance cytotoxicity .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. The results are summarized in the table below:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
These findings indicate that the compound exhibits moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of thiadiazole derivatives:
- Cytotoxic Studies : A study involving various thiadiazole derivatives demonstrated that compounds with electron-donating groups on the phenyl ring exhibited enhanced anticancer activity compared to those without such substitutions .
- Antioxidant Properties : Thiadiazoles have also been tested for their antioxidant capabilities. Certain derivatives showed significant activity in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Case Study: Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of thiadiazole derivatives. For example, a study published in the Journal of Medicinal Chemistry highlighted that similar compounds exhibit significant antibacterial activity against various strains of bacteria. This compound was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development .
Agrochemical Applications
The compound's ability to interact with plant systems indicates its potential use as an agrochemical. Thiadiazole derivatives have been known to exhibit herbicidal and fungicidal properties.
Case Study: Herbicidal Activity
In agricultural research, thiadiazole derivatives have been tested for their effectiveness as herbicides. A study conducted by agricultural scientists found that this compound demonstrated significant herbicidal activity against common weeds such as Amaranthus retroflexus and Echinochloa crus-galli. The compound inhibited seed germination and growth at specific concentrations .
Materials Science
The unique properties of this compound also make it suitable for applications in materials science, particularly in the development of organic semiconductors.
Case Study: Organic Electronics
Research into organic electronics has identified thiadiazole compounds as promising materials for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). This compound has been synthesized and characterized for its electronic properties. Studies show that its incorporation into device architectures enhances charge transport efficiency .
Summary Table of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Inhibits growth of S. aureus and E. coli |
| Agrochemicals | Herbicides | Effective against A. retroflexus and E. crus-galli |
| Materials Science | Organic semiconductors | Enhances charge transport in OLEDs and OPVs |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 5-(2,4-Difluorophenyl)-1,3,4-Thiadiazole-2-Carboxylate
- Synthesis : Synthesized via Sandmeyer bromination and Suzuki–Miyaura coupling under mild conditions, achieving a 71% yield at gram to kilogram scales .
- Key Difference: The 2,4-difluorophenyl group introduces steric and electronic effects that may alter reaction kinetics compared to the monosubstituted 3-fluorophenyl analog.
Ethyl 5-Methyl-1,3,4-Thiadiazole-2-Carboxylate
- Physical Properties : Melting point and LogP data (mp: N/A; LogP: 1.02) suggest lower polarity compared to fluorinated analogs due to the absence of an electron-withdrawing fluorine substituent .
- Synthetic Relevance : Serves as a precursor for more complex derivatives via functionalization at the 5-position .
Ethyl 5-(4-Fluorophenoxy)-1,3,4-Thiadiazole-2-Carboxylate
- Structural Variation: Replacement of the phenyl group with a phenoxy moiety alters electronic distribution, as evidenced by predicted collision cross-section (CCS) values (157.6 Ų for [M+H]+) .
- Biological Implications: Phenoxy groups may enhance membrane permeability due to increased lipophilicity .
Anticancer Activity
- Ethyl 5-(4-Fluorophenyl)-1,3,4-Thiadiazole-2-Amine : Demonstrates significant antitumor activity against breast cancer (MDA-MB-231), outperforming cisplatin in inhibitory assays. The 4-fluorophenyl substituent highlights the importance of fluorine position in enhancing bioactivity .
- Ethyl 5-((1-(6-Methyl-2-Oxo-2H-Chromen-3-Yl)Ethylidene)Hydrazono)-4-Phenyl-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxylate (11c): Exhibits a melting point of 190–192°C and moderate cytotoxic activity, suggesting that hydrazone and coumarin moieties may synergize with the thiadiazole core .
Insecticidal and Fungicidal Activity
Substituent Position and Electronic Effects
- 3-Fluorophenyl vs.
- Electron-Withdrawing Groups : Fluorine and ester groups synergize to polarize the thiadiazole ring, enhancing interactions with enzymes or receptors .
Q & A
Q. What are the key synthetic routes for Ethyl 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate, and what reaction conditions optimize yield and scalability?
Methodological Answer: The compound can be synthesized via a scalable route involving Sandmeyer bromination and Suzuki–Miyaura coupling . Starting from ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, bromination with tert-butyl nitrite and CuBr₂ at room temperature yields the brominated intermediate (71% yield). Subsequent Suzuki coupling with 3-fluorophenylboronic acid under mild conditions achieves the target compound. This method avoids hazardous thiation agents (e.g., Lawesson’s reagent) and is scalable to kilogram quantities, making it suitable for preclinical studies .
Key Reaction Conditions:
- Sandmeyer Bromination : Room temperature, tert-butyl nitrite, CuBr₂.
- Suzuki Coupling : Mild conditions (e.g., aqueous/organic biphasic system, Pd catalyst).
Q. How does the crystal structure of this compound inform its molecular interactions and stability?
Methodological Answer: X-ray crystallography reveals a semi-chair conformation for the thiadiazole ring, with the 3-fluorophenyl group in an axial position. Weak C–H···F and C–H···O hydrogen bonds stabilize the crystal lattice, forming zigzag chains along the b-axis. π–π stacking interactions (centroid distance: 3.76 Å) further stabilize the structure. These interactions are critical for predicting solubility, melting points, and solid-state reactivity .
Q. What in vitro models are appropriate for evaluating its anticancer potential?
Methodological Answer: The compound’s cytotoxicity can be assessed using breast cancer cell lines (e.g., MDA-MB-231) via assays like MTT or SRB . Comparative studies with reference drugs (e.g., cisplatin) are critical. For example, derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl) showed higher inhibitory activity than cisplatin in MDA-MB-231 cells, suggesting structure-dependent potency .
Advanced Research Questions
Q. What structural features contribute to its cytotoxic activity, and how can SAR studies guide derivative design?
Methodological Answer: Structure-Activity Relationship (SAR) studies highlight the importance of:
- Electron-withdrawing substituents (e.g., fluorine at the 3-position) enhancing bioactivity by increasing electrophilicity.
- Aromatic rings (e.g., 4-tolyl or 4-chlorophenyl) improving binding to hydrophobic pockets in target proteins.
Experimental Validation:
Q. What methodologies are used to analyze the compound’s intermolecular interactions in solid-state structures?
Methodological Answer:
- X-ray Crystallography : Resolve weak interactions (C–H···F/O) and π–π stacking using high-resolution data (θ = 2.1–27.0°, MoKα radiation).
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., fluorine atoms account for 12% of contacts).
- DFT Calculations : Validate experimental bond lengths/angles and predict electronic effects of substituents .
Q. How do reaction conditions in Sandmeyer bromination impact scalability and safety?
Methodological Answer:
- Safety : Avoid excess nitrosating agents (e.g., tert-butyl nitrite) to minimize explosive diazonium salt accumulation.
- Scalability : Use continuous-flow reactors for bromination to enhance heat dissipation and yield consistency. Gram-to-kilogram scale transitions require careful control of stoichiometry and mixing efficiency .
Q. Can hybrid molecules combining thiadiazole and triazole moieties enhance bioactivity?
Methodological Answer: Yes. Hybridization with triazole rings (e.g., ethyl 5-((1-(5-methyl-1-phenyltriazol-4-yl)ethylidene)hydrazono)-4-phenyl-thiadiazole-2-carboxylate) improves cytotoxicity by introducing additional hydrogen-bonding sites. Synthetic Steps :
React hydrazono-thiadiazole precursors with triazole-containing ketones.
Optimize solvent (2-propanol) and heating duration (30 min) for cyclocondensation .
Data Contradiction Analysis
While most studies emphasize fluorine’s electron-withdrawing effects, one review notes that meta-substitution (3-fluorophenyl) may reduce activity compared to para-substitution due to steric hindrance. Researchers should validate substituent positioning via comparative IC₅₀ assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
